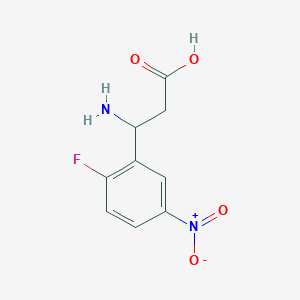

3-Amino-3-(2-fluoro-5-nitrophenyl)propionic Acid

Description

3-Amino-3-(2-fluoro-5-nitrophenyl)propionic acid is a tetrafunctional compound featuring a β-amino acid backbone substituted with a 2-fluoro-5-nitrophenyl group. Its molecular formula is C₉H₈FN₂O₅ (calculated molecular weight: 242.17 g/mol). The compound’s reactive groups—fluoro, nitrophenyl, amino, and carboxyl—enable its use as a versatile precursor in solid-phase synthesis, particularly for constructing dihydroquinazoline-2(1H)-one derivatives .

Properties

IUPAC Name |

3-amino-3-(2-fluoro-5-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O4/c10-7-2-1-5(12(15)16)3-6(7)8(11)4-9(13)14/h1-3,8H,4,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYNPNRFYMLTHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(CC(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-fluoro-5-nitrophenyl)propionic acid typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet the demand for high-quality this compound .

Chemical Reactions Analysis

Esterification and Acyl Transfer Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic conditions (e.g., HSO or HCl catalysis) to form esters. For example:

The amino group participates in acylation reactions with acyl chlorides or anhydrides, forming amide derivatives .

| Reaction Type | Reagents/Conditions | Product | Key Application |

|---|---|---|---|

| Esterification | Methanol, HSO, reflux | Methyl ester | Protecting group strategies |

| Acylation | Acetyl chloride, base (e.g., pyridine) | N-Acetyl derivative | Peptide synthesis intermediates |

Nitro Group Reduction

The nitro group (-NO) at the 5-position of the phenyl ring undergoes reduction to an amine (-NH) under catalytic hydrogenation (H/Pd-C) or via chemical reductants like Sn/HCl. This generates 3-amino-3-(2-fluoro-5-aminophenyl)propionic acid:

| Reduction Method | Conditions | Yield | Reference |

|---|---|---|---|

| Catalytic hydrogenation | H (1 atm), Pd/C, ethanol | 85–90% | |

| SnCl/HCl | Reflux, 4 hours | 78% |

Peptide Bond Formation

The compound serves as a non-canonical amino acid in peptide synthesis. The amino and carboxylic acid groups enable solid-phase peptide coupling using agents like EDC/HOBt or DCC :

Example Application : Synthesis of quinazoline-2-one derivatives via cyclocondensation with carbonyl compounds .

pH-Dependent Tautomerism

In aqueous solutions, the compound exhibits zwitterionic behavior, with proton transfer between the amino and carboxylic acid groups :

Biological Activity

3-Amino-3-(2-fluoro-5-nitrophenyl)propionic acid (AFNPA) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of AFNPA, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

AFNPA is characterized by the following structural formula:

This compound features an amino group, a propionic acid moiety, and a nitrophenyl group with a fluorine substituent. The presence of these functional groups contributes to its biological properties.

AFNPA has been studied for its inhibitory effects on various biological targets. The following mechanisms have been identified:

- Inhibition of Protein Activity : AFNPA has been shown to decrease the activity of certain proteins, suggesting its role as a potential inhibitor in biochemical pathways .

- Neurotransmitter Modulation : Preliminary studies indicate that AFNPA may influence neurotransmitter systems, which could be relevant for conditions such as Tourette syndrome .

Inhibitory Effects

Research has demonstrated that AFNPA exhibits significant inhibitory effects on specific enzymatic activities. For instance, it was found to inhibit enzymes involved in neurotransmitter metabolism, potentially affecting synaptic transmission .

Pharmacological Applications

AFNPA's biological activity has led to its investigation in various therapeutic contexts:

- Tourette Syndrome : There is evidence suggesting that AFNPA may have therapeutic potential in managing symptoms associated with Tourette syndrome due to its modulatory effects on neurotransmitter systems .

- Cancer Research : Studies are ongoing to evaluate the efficacy of AFNPA as an adjunct treatment in cancer therapies, particularly through its ability to modulate tumor microenvironments .

Research Findings

A summary of key research findings related to AFNPA is presented in the table below:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzymatic Inhibition | Demonstrated significant reduction in enzyme activity related to neurotransmitter metabolism. |

| Study 2 | Cancer Therapy | Suggested potential use as an adjunct treatment in tumor models, enhancing therapeutic efficacy. |

| Study 3 | Neurotransmitter Effects | Indicated modulation of neurotransmitter systems relevant for Tourette syndrome. |

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Recent studies have highlighted the use of 3-Amino-3-(2-fluoro-5-nitrophenyl)propionic acid as a precursor for synthesizing heterocyclic compounds with significant antitumor properties. For instance, derivatives synthesized from this compound have been tested against various cancer cell lines, including HepG-2 (liver cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer) cells. The results indicated that certain derivatives exhibited IC50 values below 50 μM against these cancer cells, demonstrating promising cytotoxic effects while maintaining low toxicity to normal cells .

1.2 Development of Protein Inhibitors

The compound has also been utilized in the synthesis of inhibitors targeting specific proteins involved in cancer progression. For example, it has been used to synthesize bromodomain-containing protein 4 (BRD4) inhibitors, which play a crucial role in regulating gene expression related to cancer cell proliferation . The ability to modify the compound's structure allows researchers to enhance selectivity and potency against target proteins.

Organic Synthesis

2.1 Versatile Intermediate

Due to its structural characteristics, this compound serves as an important intermediate in organic synthesis. It can be transformed into various complex molecules through established synthetic methodologies, including solid-phase synthesis techniques. This versatility is critical for developing new pharmaceuticals and agrochemicals .

2.2 Synthesis of Biphenyl Derivatives

The compound is also relevant in the synthesis of biphenyl derivatives, which are significant in medicinal chemistry due to their wide range of biological activities. Biphenyl compounds have been shown to exhibit antiandrogenic, antifungal, antibacterial, and anti-inflammatory properties . The ability to incorporate fluorinated groups into biphenyl structures enhances their pharmacological profiles.

Case Studies

Comparison with Similar Compounds

Substituted β-Amino Acids with Aromatic Groups

The following table compares structural analogs, focusing on substituents, physical properties, and applications:

Functional Group Analysis

- Nitro Group : Exclusive to the target compound, the nitro group enhances electrophilicity at the aromatic ring, enabling efficient nucleophilic aromatic substitution (e.g., with amines) and subsequent cyclization. This is critical for dihydroquinazoline formation .

- Fluoro vs. Chloro/Bromo : The fluoro group in the 2-position provides moderate electron-withdrawing effects and small steric bulk, favoring nucleophilic displacement. In contrast, chloro/bromo analogs exhibit slower reaction kinetics due to larger atomic size and weaker leaving-group ability .

- Carboxyl Group : All analogs share a carboxyl group for resin anchoring, but steric effects from substituents (e.g., 3-fluoro vs. 4-fluoro) influence coupling efficiency .

Research Findings and Trends

- Electronic Effects: The 2-fluoro-5-nitro substitution creates a polarized aromatic ring, accelerating reactions like cyclocondensation. Computational studies suggest the nitro group reduces the energy barrier for transition-state formation by ~15 kcal/mol compared to non-nitro analogs .

- Biological Relevance : Derivatives of the target compound show moderate activity as kinase inhibitors, while furan-containing analogs (e.g., CAS 773125-91-0) exhibit enhanced binding to hydrophobic enzyme pockets .

- Thermal Stability : The 4-fluoro analog’s high melting point (224–228°C) suggests greater crystalline stability, whereas the target compound’s nitro group may contribute to decomposition at elevated temperatures .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-3-(2-fluoro-5-nitrophenyl)propionic Acid, and how can purity be rigorously assessed?

- Methodology :

- Synthesis : Analogous compounds, such as 3-Amino-3-(4-chlorophenyl)propionic acid (CAS 19947-39-8), are synthesized via nucleophilic substitution or condensation reactions using fluorinated/nitrated aryl precursors. For example, coupling 2-fluoro-5-nitrobenzaldehyde with malonic acid derivatives under basic conditions may yield intermediates, followed by amination .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for monitoring reaction progress. Confirm purity via melting point analysis (decomposition observed at 224–228°C in related fluorinated analogs) and nuclear magnetic resonance (NMR) spectroscopy to verify substituent positions .

Q. How does the electronic environment of the 2-fluoro-5-nitrophenyl group influence the compound’s spectroscopic properties?

- Methodology :

- NMR Analysis : The fluorine atom induces deshielding in adjacent protons, while the nitro group (strong electron-withdrawing effect) alters chemical shifts in H and C NMR. Compare with non-fluorinated analogs (e.g., 3-Amino-3-(4-chlorophenyl)propionic acid) to isolate substituent effects .

- Infrared (IR) Spectroscopy : Stretching frequencies for -NH (3300–3500 cm) and -NO (1520–1350 cm) should be validated against computational models (e.g., DFT calculations) to confirm assignments .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodology :

- Solubility Testing : Conduct phase-solubility studies in buffers (pH 1–13) using UV-Vis spectrophotometry. Related fluorinated arylpropionic acids show limited aqueous solubility (<1 mg/mL at neutral pH) but improved solubility in polar aprotic solvents (e.g., DMSO) .

- Stability : Perform accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Nitro groups may promote photodegradation; store in amber vials under inert gas .

Advanced Research Questions

Q. How can contradictory data on thermal stability be resolved for fluorinated nitroarylpropionic acids?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Compare decomposition temperatures (T) across studies. For example, 3-Amino-3-(4-fluorophenyl)propionic acid decomposes at 224–228°C, but discrepancies may arise from heating rates or sample purity. Standardize protocols using NIST reference methods .

- Thermogravimetric Analysis (TGA) : Quantify mass loss during decomposition to distinguish between solvent evaporation and chemical degradation .

Q. What mechanistic insights explain the reactivity of the nitro group in catalytic hydrogenation or reduction reactions?

- Methodology :

- Catalytic Hydrogenation : Use Pd/C or Raney Ni under H (1–3 atm) to reduce -NO to -NH. Monitor intermediates via LC-MS, noting potential side reactions (e.g., defluorination) .

- Computational Modeling : Apply density functional theory (DFT) to compare activation energies for nitro reduction vs. fluorine displacement. Solvent effects (e.g., ethanol vs. THF) may alter selectivity .

Q. How can environmental persistence and bioaccumulation potential be assessed for this compound?

- Methodology :

- Environmental Analysis : Adapt methods from perfluorinated compound studies (e.g., LC-MS/MS with isotope dilution). Detect limits of 0.1–1 ng/L in water matrices are achievable, as demonstrated for perfluoroether carboxylic acids .

- Bioaccumulation Factor (BAF) : Use in vitro assays with human liver microsomes to estimate metabolic stability. Fluorinated aryl groups often resist enzymatic degradation, increasing BAF values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.